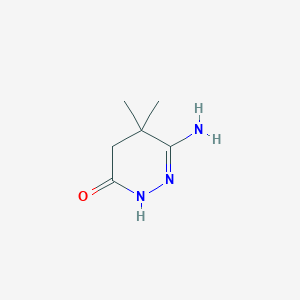
6-Amino-5,5-dimethyl-4,5-dihydropyridazin-3(2H)-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
6-Amino-5,5-dimethyl-4,5-dihydropyridazin-3(2H)-one is a heterocyclic compound with potential applications in various fields such as medicinal chemistry, organic synthesis, and materials science. Its unique structure, featuring a pyridazine ring, makes it an interesting subject for research and development.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-Amino-5,5-dimethyl-4,5-dihydropyridazin-3(2H)-one typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of hydrazine derivatives with diketones or ketoesters. The reaction conditions often require acidic or basic catalysts and controlled temperatures to ensure the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. Techniques such as continuous flow synthesis, microwave-assisted synthesis, and catalytic processes might be employed to scale up the production while maintaining efficiency and cost-effectiveness.
化学反应分析
Types of Reactions
6-Amino-5,5-dimethyl-4,5-dihydropyridazin-3(2H)-one can undergo various chemical reactions, including:
Oxidation: Conversion to corresponding oxides using oxidizing agents.
Reduction: Reduction of the pyridazine ring to form dihydropyridazine derivatives.
Substitution: Nucleophilic or electrophilic substitution reactions at the amino or methyl groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, or other strong oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, or catalytic hydrogenation.
Substitution: Halogenating agents, alkylating agents, or acylating agents under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridazine oxides, while substitution reactions can introduce various functional groups into the molecule.
科学研究应用
Medicinal Chemistry: As a scaffold for developing new pharmaceuticals with potential therapeutic effects.
Organic Synthesis: As an intermediate in the synthesis of more complex molecules.
Materials Science: In the development of novel materials with unique properties.
作用机制
The mechanism of action of 6-Amino-5,5-dimethyl-4,5-dihydropyridazin-3(2H)-one depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The molecular pathways involved can vary widely based on the specific context of its use.
相似化合物的比较
Similar Compounds
Pyridazine: A parent compound with a similar ring structure.
Dihydropyridazine: Reduced forms of pyridazine with similar properties.
Aminopyridazines: Compounds with amino groups attached to the pyridazine ring.
Uniqueness
6-Amino-5,5-dimethyl-4,5-dihydropyridazin-3(2H)-one stands out due to its specific substitution pattern, which can impart unique chemical and biological properties. Its potential for diverse applications makes it a valuable compound for further research and development.
属性
分子式 |
C6H11N3O |
|---|---|
分子量 |
141.17 g/mol |
IUPAC 名称 |
3-amino-4,4-dimethyl-1,5-dihydropyridazin-6-one |
InChI |
InChI=1S/C6H11N3O/c1-6(2)3-4(10)8-9-5(6)7/h3H2,1-2H3,(H2,7,9)(H,8,10) |
InChI 键 |
DEWNWGRSXMDGDU-UHFFFAOYSA-N |
规范 SMILES |
CC1(CC(=O)NN=C1N)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



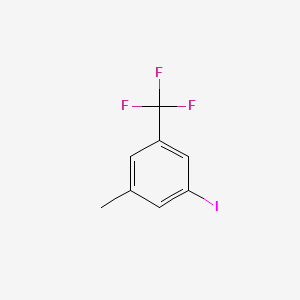
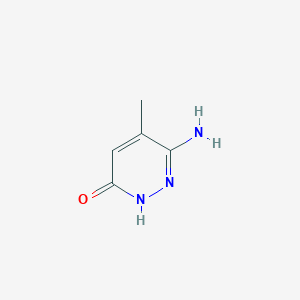
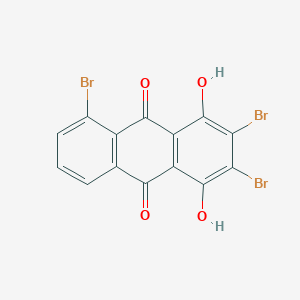
![Ethyl4-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine-3-carboxylate](/img/structure/B13124542.png)
![3-Chloro-2-{[(e)-(2,4-dichlorophenyl)methylidene]amino}-9h-fluoren-9-one](/img/structure/B13124543.png)
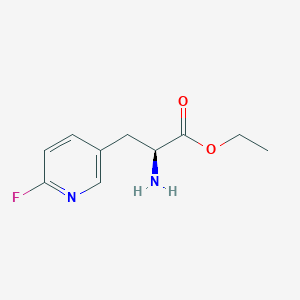
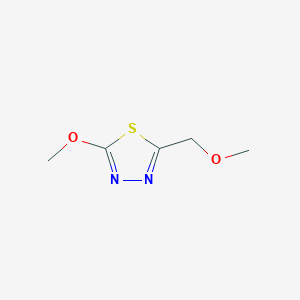
![Methyl 4'-methyl[2,2'-bipyridine]-5-carboxylate](/img/structure/B13124568.png)
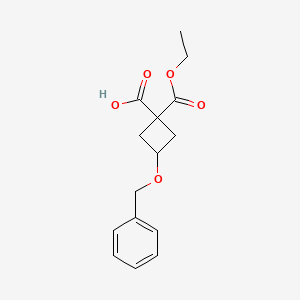
![N,N-Diethyl-[2,2'-bithiophen]-5-amine](/img/structure/B13124578.png)
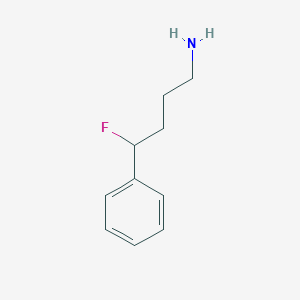
![1,2-Dihydroxy-5,8-bis[(4-methylphenyl)amino]anthracene-9,10-dione](/img/structure/B13124587.png)

